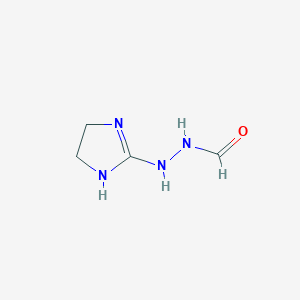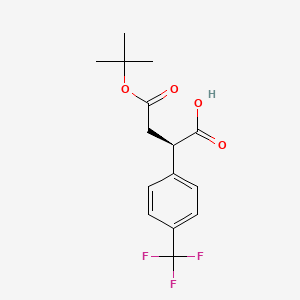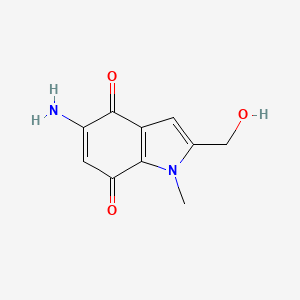
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: is a chemical compound with a unique structure that includes an indole ring substituted with amino, hydroxymethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The amino, hydroxymethyl, and methyl groups are introduced through various substitution reactions. For example, nitration followed by reduction can introduce the amino group, while hydroxymethylation can be achieved through formylation followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Amino-2-(carboxymethyl)-1-methyl-1H-indole-4,7-dione.
Reduction: 5-Amino-2-(hydroxymethyl)-1-methylindoline-4,7-dione.
Substitution: Various substituted indole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. It may also participate in redox reactions, acting as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-(hydroxymethyl)phenol: Similar structure but lacks the indole ring.
5-Amino-2-methylindole: Similar indole structure but lacks the hydroxymethyl group.
Uniqueness
- The presence of both amino and hydroxymethyl groups on the indole ring makes 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-amino-2-(hydroxymethyl)-1-methylindole-4,7-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12-5(4-13)2-6-9(12)8(14)3-7(11)10(6)15/h2-3,13H,4,11H2,1H3 |
Clave InChI |
QVUXNSJSYPWDDS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C1C(=O)C=C(C2=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)

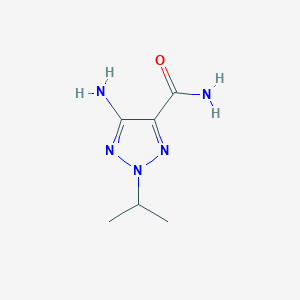
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
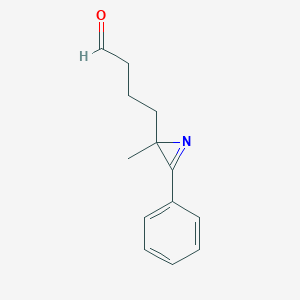
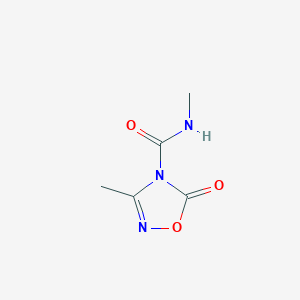
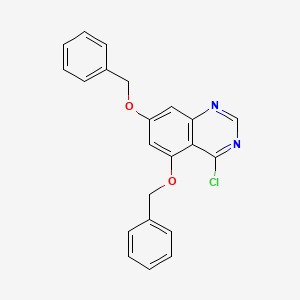
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
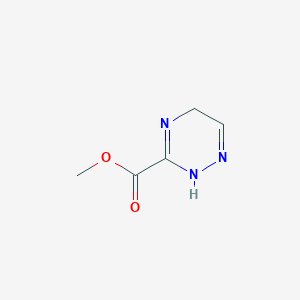
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
